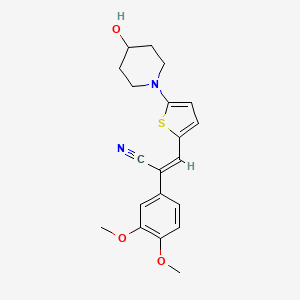

YHO-13177

Vue d'ensemble

Description

YHO-13177 is a synthetic organic compound that belongs to the class of acrylonitriles This compound is characterized by the presence of a thiophene ring, a piperidine ring, and a dimethoxyphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of YHO-13177 typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde, thiophene derivatives, and piperidine derivatives. The key steps in the synthesis may include:

Aldol Condensation: The reaction between 3,4-dimethoxybenzaldehyde and a thiophene derivative to form an intermediate.

Piperidine Addition: The addition of a piperidine derivative to the intermediate to form the final product.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial methods may also include the use of automated reactors and continuous flow processes to enhance efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

YHO-13177 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Applications De Recherche Scientifique

Scientific Research Applications

1. Cancer Therapy

- Enhancement of Chemotherapeutic Efficacy : YHO-13177 has been shown to significantly potentiate the cytotoxicity of SN-38 and other BCRP substrates (e.g., mitoxantrone and topotecan) in various cancer cell lines that express BCRP. For instance, studies demonstrated that this compound increased the sensitivity of HCT116/BCRP cells to these drugs in a concentration-dependent manner .

- In Vivo Studies : In murine models, coadministration of this compound with irinotecan resulted in increased survival rates and reduced tumor growth in BCRP-transduced leukemia models . This suggests its potential utility in clinical settings for patients with BCRP-mediated drug resistance.

2. Combination Therapies

- Potential for Use in Multidrug Regimens : The ability of this compound to selectively inhibit BCRP while sparing P-glycoprotein suggests it could be effectively combined with other anticancer drugs to improve therapeutic outcomes and minimize adverse effects associated with multidrug resistance .

Case Studies

Several studies have documented the applications of this compound:

Mécanisme D'action

The mechanism of action of YHO-13177 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

YHO-13177: can be compared with other acrylonitrile derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.

Activité Biologique

YHO-13177 is a novel acrylonitrile derivative developed by Yakult Honsha, primarily recognized for its potent inhibition of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2. This compound has garnered attention for its ability to enhance the cytotoxic effects of various anticancer agents, particularly SN-38, which is an active metabolite of the chemotherapeutic drug irinotecan. This compound's mechanism of action involves reversing drug resistance in cancer cells, making it a promising candidate in cancer therapy.

This compound specifically inhibits BCRP-mediated transport without significantly affecting other drug transporters like P-glycoprotein. This selectivity is crucial for minimizing adverse effects while maximizing therapeutic efficacy. Research indicates that this compound can significantly increase the accumulation of SN-38 within cancer cells, thereby enhancing its cytotoxic effects .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reverses BCRP-mediated drug resistance in various cancer cell lines. Key findings include:

-

Cell Lines Tested :

- BCRP-transduced human colon cancer HCT116 (HCT116/BCRP)

- SN-38-resistant human lung cancer A549 (A549/SN4)

- Other cancer types including NCI-H460, NCI-H23, RPMI-8226, and AsPC-1.

- Results :

In Vivo Studies

In vivo studies have further corroborated the efficacy of this compound:

- Animal Models : Mice inoculated with BCRP-transduced murine leukemia P388 cells and HCT116/BCRP xenograft models.

- Findings :

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

- Combination Therapy : In a study involving human cervical carcinoma HeLa cells, this compound was shown to reduce the side population (SP) cell ratio, which is associated with cancer stemness and drug resistance. The treatment resulted in a significant decrease in the IC50 for SN-38 in SP cells, suggesting enhanced sensitivity to chemotherapy .

- Prodrug Efficacy : YHO-13351 was rapidly converted into this compound in vivo, demonstrating its potential as an effective prodrug that enhances the therapeutic index of irinotecan in resistant cancers .

Comparative Analysis

The following table compares this compound with other notable BCRP inhibitors:

Propriétés

IUPAC Name |

(Z)-2-(3,4-dimethoxyphenyl)-3-[5-(4-hydroxypiperidin-1-yl)thiophen-2-yl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-24-18-5-3-14(12-19(18)25-2)15(13-21)11-17-4-6-20(26-17)22-9-7-16(23)8-10-22/h3-6,11-12,16,23H,7-10H2,1-2H3/b15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGGBVNCVONHHC-RVDMUPIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=CC2=CC=C(S2)N3CCC(CC3)O)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C(=C/C2=CC=C(S2)N3CCC(CC3)O)/C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.